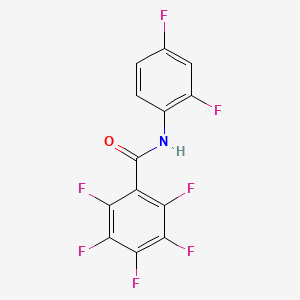

N-(2,4-difluorophenyl)-2,3,4,5,6-pentafluorobenzamide

Vue d'ensemble

Description

N-(2,4-difluorophenyl)-2,3,4,5,6-pentafluorobenzamide, also known as DFPBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFPBA is a white crystalline solid that is highly soluble in organic solvents and has a molecular weight of 357.09 g/mol.

Applications De Recherche Scientifique

Conformational Stability and Solvent Dependence

N-(pyrimidin-2-yl)pentafluorobenzamide, a compound related to N-(2,4-difluorophenyl)-2,3,4,5,6-pentafluorobenzamide, adopts a cis amide bond conformation in the solid state. Its conformational equilibrium between cis and trans rotamers in solution is significantly influenced by the solvent, demonstrating the impact of solvent on the stability and behavior of such fluoroorganic compounds (Forbes et al., 2001).

Enhanced Catalytic Activity

The pentafluorobenzamidinate ligand [C6F5C(NSiMe3)2]−, when paired with a vanadium(III) methyl derivative, exhibits considerable catalytic activity in ethene oligomerization, surpassing its non-fluorinated counterparts. This suggests potential applications of fluorinated amides in catalysis and polymerization processes (Brussee et al., 2000).

Polymorphism and Mechanical Properties

The study of polymorphs of a closely related compound, N-(3,5-difluorophenyl)-2,4-difluorobenzamide, reveals the influence of fluorination on the formation of polymorphs and their mechanical properties. This research can inform the development of materials with tailored properties for specific applications (Mondal et al., 2017).

Aggregation and Molecular Interaction

The aggregation behavior and molecular interactions of N-(difluorophenyl)benzamides, including those with the 2,5-difluorobenzene group, have been systematically investigated. These studies help understand the role of fluorine atoms in molecular aggregation, which is crucial for designing molecules with desired solid-state properties (Mocilac et al., 2016).

Hydrogen for Fluorine Exchange

Research on the hydrogen for fluorine exchange in fluorinated compounds, using monomeric cerium complexes, sheds light on the reactivity and potential transformations of fluorinated amides. This process is relevant for understanding and developing new methods for modifying fluorinated organic compounds (Maron et al., 2005).

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-2,3,4,5,6-pentafluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F7NO/c14-4-1-2-6(5(15)3-4)21-13(22)7-8(16)10(18)12(20)11(19)9(7)17/h1-3H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWAJTLSYXGETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

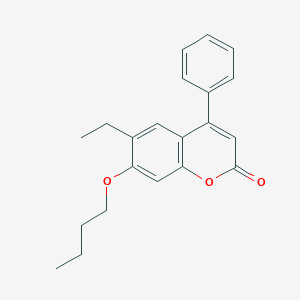

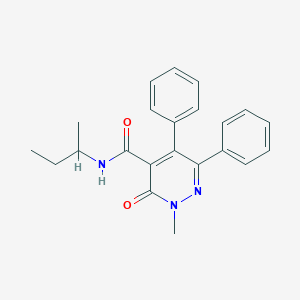

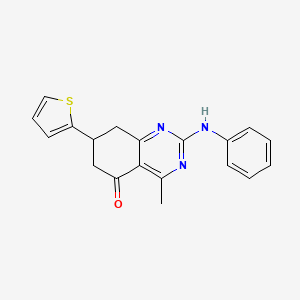

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4575975.png)

![3-allyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4575977.png)

![N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4575984.png)

![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4575997.png)

![4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4576015.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4576023.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4576042.png)

![5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576054.png)